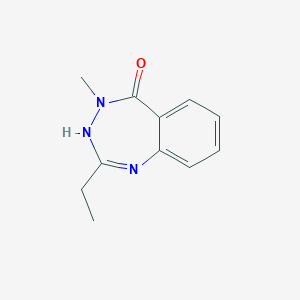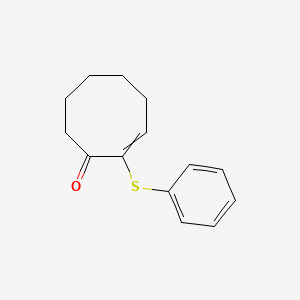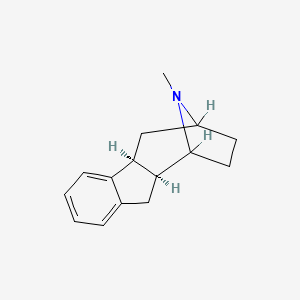silanol CAS No. 59551-95-0](/img/structure/B14622148.png)
[3-(2-Methoxyethoxy)propyl](dimethyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethoxy)propylsilanol: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silanol group attached to a propyl chain, which is further substituted with a methoxyethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)propylsilanol typically involves the reaction of 3-(2-Methoxyethoxy)propylsilane with water or a suitable hydrolyzing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the silanol group. The general reaction can be represented as follows:
\ \text{3-(2-Methoxyethoxy)propylsilane} + \text{H}_2\text{O} \rightarrow \text{[3-(2-Methoxyethoxy)propylsilanol} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of 3-(2-Methoxyethoxy)propylsilanol may involve large-scale hydrolysis of the corresponding silane compound. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of hydrolyzing agent, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Methoxyethoxy)propylsilanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane bonds.
Reduction: The compound can be reduced under specific conditions to yield different organosilicon derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of siloxane polymers.
Reduction: Formation of reduced organosilicon compounds.
Substitution: Formation of substituted silanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Methoxyethoxy)propylsilanol is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and other functionalized silanes.
Biology: In biological research, this compound is utilized for surface modification of biomaterials. It enhances the biocompatibility and functionality of materials used in medical devices and implants.
Medicine: The compound has potential applications in drug delivery systems. It can be used to modify the surface properties of nanoparticles, improving their stability and targeting capabilities.
Industry: In industrial applications, 3-(2-Methoxyethoxy)propylsilanol is employed as a coupling agent in the production of adhesives, sealants, and coatings. It improves the adhesion and durability of these materials .
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethoxy)propylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, facilitating its incorporation into polymer matrices. Additionally, the methoxyethoxy group enhances the solubility and dispersibility of the compound in different solvents. These properties contribute to its effectiveness as a coupling agent and surface modifier .
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Methoxyethoxy)propylsilane
- [3-(Trimethoxysilyl)propyl]methacrylate
- [3-(Methacryloyloxy)propyl]trimethoxysilane
Comparison: [3-(Trimethoxysilyl)propyl]methacrylate and [3-(Methacryloyloxy)propyl]trimethoxysilane are also organosilicon compounds with different functional groups, making them suitable for specific applications in polymer chemistry and material science .
Eigenschaften
CAS-Nummer |
59551-95-0 |
|---|---|
Molekularformel |
C8H20O3Si |
Molekulargewicht |
192.33 g/mol |
IUPAC-Name |
hydroxy-[3-(2-methoxyethoxy)propyl]-dimethylsilane |
InChI |
InChI=1S/C8H20O3Si/c1-10-6-7-11-5-4-8-12(2,3)9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
CHSWJWYOHQNISS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCC[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


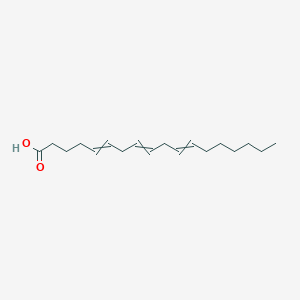
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
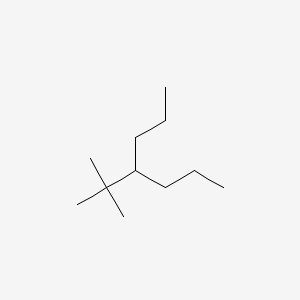

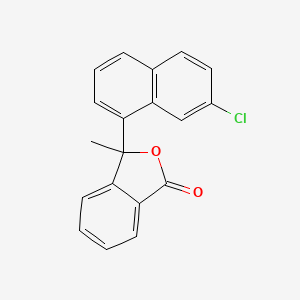
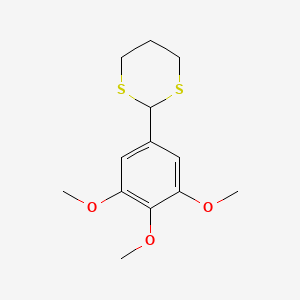
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

